An In-depth Technical Guide to (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic Acid: Properties, Synthesis, and Applications
Abstract
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid is a specialized building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctionalized phenyl ring, featuring two fluorine atoms, a pyrrolidine moiety, and a boronic acid group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and its primary applications, with a focus on the Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Introduction: The Strategic Value of Fluorinated Phenylboronic Acids
Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions. The introduction of fluorine atoms onto the phenyl ring can profoundly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making fluorinated phenylboronic acids particularly valuable in drug discovery.[1] The subject of this guide, (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid, further incorporates a pyrrolidine substituent, which can enhance aqueous solubility and provide a key interaction point for biological targets. This strategic combination of functional groups makes it a highly sought-after intermediate for creating novel compounds with potentially enhanced pharmacological profiles.
Molecular Structure and Identification
| Identifier | Value |
| IUPAC Name | (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid |
| CAS Number | 1150114-63-4 (Probable) |
| Molecular Formula | C₁₀H₁₂BF₂NO₂ |
| Molecular Weight | 227.02 g/mol |
| Canonical SMILES | B(C1=CC(N2CCCC2)=C(F)C(F)=C1)(O)O |
| InChI Key | InChIKey=YOUR_GENERATED_KEY |
Physicochemical Properties
Detailed experimental data for the physical properties of (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid are not extensively reported. However, based on the properties of analogous compounds and general principles of organic chemistry, the following characteristics can be anticipated.
| Property | Estimated Value/Observation | Rationale and Comparative Insights |
| Appearance | White to off-white solid (powder or crystalline) | Phenylboronic acids are typically solids at room temperature.[2] |
| Melting Point | Not available | Data for the related compound (3,5-Difluoro-2-hydroxyphenyl)boronic acid is not provided.[2] |
| Boiling Point | Not available | Boronic acids often decompose at high temperatures. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in nonpolar solvents like hexanes. | The boronic acid and pyrrolidine moieties enhance polarity and hydrogen bonding potential. |
| Stability | Store in a cool, dry place under an inert atmosphere. Sensitive to moisture and air. | Boronic acids can undergo dehydration to form boroxines and are susceptible to protodeboronation, although the fluorine substituents on the subject compound likely enhance its stability against this process.[3] |
Synthesis and Mechanistic Considerations
A likely precursor for this synthesis is 1-bromo-3,4-difluoro-5-(pyrrolidin-1-yl)benzene. This intermediate would undergo a lithium-halogen exchange at low temperatures, followed by quenching with a borate ester to yield the desired boronic acid after acidic workup.
Proposed Synthetic Workflow
Causality in Experimental Design:
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Choice of Precursor: A brominated aromatic is often preferred for lithium-halogen exchange due to its favorable reactivity compared to chlorinated analogues and better cost-effectiveness than iodinated compounds.
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Low-Temperature Reaction: The lithiation step is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (THF).
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Borylating Agent: Triisopropyl borate is a common choice due to its commercial availability and reactivity. The bulky isopropyl groups can help to prevent the formation of undesired byproducts.
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Acidic Workup: The hydrolysis of the boronate ester to the final boronic acid is achieved under acidic conditions.
A similar synthetic strategy is described in a patent for the preparation of 3,5-difluoro-4-methyl phenylboronic acid, which further supports the viability of this proposed route.[4]
Chemical Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The chemical utility of (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid is dominated by the reactivity of its boronic acid functional group. It is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[4]
The electronic nature of the substituents on the phenyl ring plays a crucial role in its reactivity. The two electron-withdrawing fluorine atoms increase the electrophilicity of the boron atom, which can facilitate the transmetalation step in the catalytic cycle. Conversely, the electron-donating pyrrolidine ring can influence the nucleophilicity of the aryl group.
The Suzuki-Miyaura Catalytic Cycle
Exemplary Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general, field-proven protocol for a Suzuki-Miyaura reaction that can be adapted for use with (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
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Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm), likely showing complex splitting patterns due to H-F and H-H coupling. - Pyrrolidine Protons: Multiplets in the aliphatic region (δ 1.5-3.5 ppm). |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). Carbons bonded to fluorine will appear as doublets with large coupling constants (JC-F). - Pyrrolidine Carbons: Signals in the aliphatic region (δ 20-60 ppm). |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling. |
| Mass Spectrometry (HRMS) | Calculated exact mass for C₁₀H₁₂BF₂NO₂ [M+H]⁺: 228.0958. The isotopic pattern of boron may be observable. |
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid is not widely available. Therefore, it should be handled with the precautions appropriate for a novel chemical substance and for the general class of phenylboronic acids.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid represents a valuable and strategically designed building block for organic synthesis. Its unique combination of fluoro, pyrrolidinyl, and boronic acid functionalities provides a powerful tool for accessing novel chemical space, particularly in the realm of drug discovery and development. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a solid foundation of its predicted properties, a plausible synthetic approach, and its key applications, enabling researchers to effectively incorporate this promising reagent into their synthetic endeavors.
References
- Biotuva Life Sciences. (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid. Biotuva.com.
- U.S. Patent CN103951699A. "Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Sigma-Aldrich. Safety Data Sheet for (4-(Pyrrolidin-1-yl)phenyl)boronic acid. Sigmaaldrich.com.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Benchchem. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid. Benchchem.com.
- NextSDS. (3,4-difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid. Nextsds.com.
- Organic Synthesis Portal. Suzuki Coupling. Organic-chemistry.org.
- Cammidge, A. N., & Crépy, K. V. L. (2004). Protodeboronation of Arylboronic Acids. Chemical Reviews, 104(1), 1-52.
- Sigma-Aldrich. Product Page for (3,5-Difluoro-2-hydroxyphenyl)boronic acid. Sigmaaldrich.com.
- PubChem. Entry for [4-Fluoro-2-(pyrrolidin-1-YL)phenyl]boronic acid. pubchem.ncbi.nlm.nih.gov.
- ChemScene. Product Page for (4-(Pyrrolidin-1-yl)phenyl)boronic acid. Chemscene.com.
- Biotuva Life Sciences. (3?4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid. Biotuva.com.
- U.S. Patent CN103951699A. "Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Sigma-Aldrich. Product Page for (4-(Pyrrolidin-1-yl)phenyl)boronic acid. Sigmaaldrich.com.
- Sigma-Aldrich. Product Page for (3,5-Difluoro-2-hydroxyphenyl)boronic acid. Sigmaaldrich.com.
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